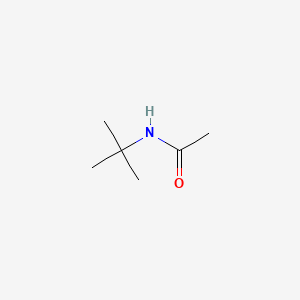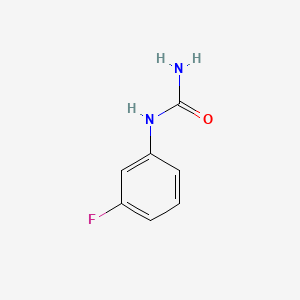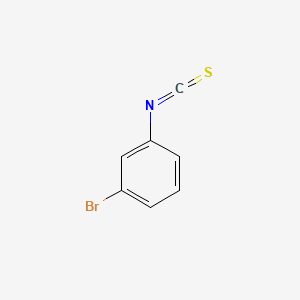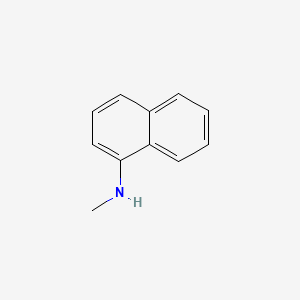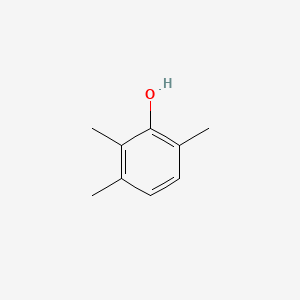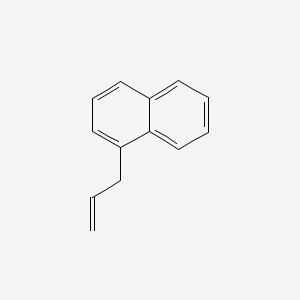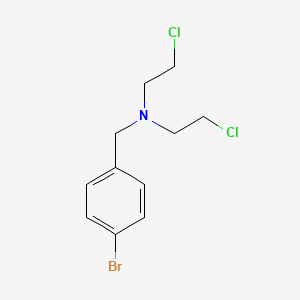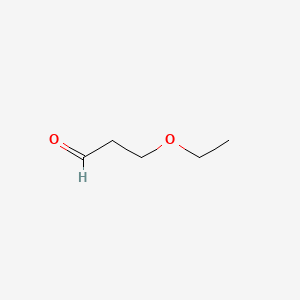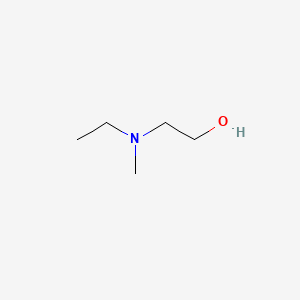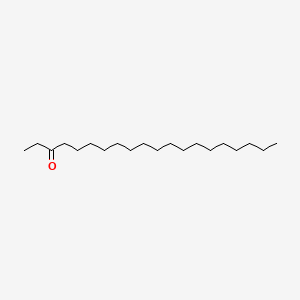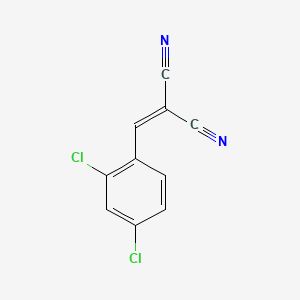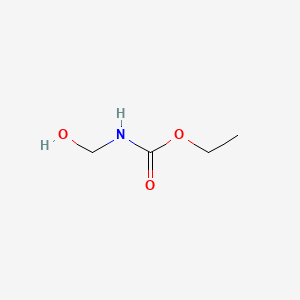
(2E)-2-pentyl-3-phenyl-2-propenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-pentyl-3-phenyl-2-propenyl acetate is an organic compound belonging to the family of fatty acid esters. It is also known by other names such as cinnamyl alcohol, α-pentyl-, acetate, and amyl cinnamic acetate . This compound has a molecular formula of C₁₆H₂₂O₂ and a molecular weight of 246.34 g/mol . It is commonly used in various industrial applications, including the manufacturing of perfumes, flavors, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-2-pentyl-3-phenyl-2-propenyl acetate can be synthesized through the esterification of 1-heptanol with cinnamyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of 1-heptanol, 2-(phenylmethylene)-, acetate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-pentyl-3-phenyl-2-propenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
Scientific Research Applications
(2E)-2-pentyl-3-phenyl-2-propenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Mechanism of Action
The mechanism of action of (2E)-2-pentyl-3-phenyl-2-propenyl acetate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Cinnamyl acetate: Similar in structure but with a different alkyl chain length.
Benzyl acetate: Contains a benzyl group instead of a phenylmethylene group.
Phenethyl acetate: Contains a phenethyl group instead of a phenylmethylene group.
Uniqueness
(2E)-2-pentyl-3-phenyl-2-propenyl acetate is unique due to its specific combination of a heptanol backbone and a phenylmethylene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial applications, particularly in the fragrance and flavor industries .
Properties
CAS No. |
7493-78-9 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.34 g/mol |
IUPAC Name |
[(2E)-2-benzylideneheptyl] acetate |
InChI |
InChI=1S/C16H22O2/c1-3-4-6-11-16(13-18-14(2)17)12-15-9-7-5-8-10-15/h5,7-10,12H,3-4,6,11,13H2,1-2H3/b16-12+ |
InChI Key |
CMJSVJIGLBDCME-FOWTUZBSSA-N |
SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)C |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)C |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)C |
density |
0.953-0.961 |
| 7493-78-9 | |
physical_description |
Colourless oily liquid, mild, oily, fruity, somewhat green odou |
solubility |
soluble in oils miscible (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



